![molecular formula C20H21FN4O2S B3686958 1-(4-Tert-butylphenyl)-3-[5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3686958.png)
1-(4-Tert-butylphenyl)-3-[5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea
Overview
Description
1-(4-Tert-butylphenyl)-3-[5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butylphenyl group, a fluorophenoxy group, and a thiadiazolyl urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Tert-butylphenyl)-3-[5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-tert-butylphenyl isocyanate: This intermediate is synthesized by reacting 4-tert-butylaniline with phosgene under controlled conditions.
Formation of 5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazole: This intermediate is prepared by reacting 2-fluorophenol with thiosemicarbazide, followed by cyclization with a suitable reagent such as phosphorus oxychloride.
Coupling Reaction: The final step involves the reaction of 4-tert-butylphenyl isocyanate with 5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazole under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-Tert-butylphenyl)-3-[5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Tert-butylphenyl)-3-[5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 1-(4-Tert-butylphenyl)-3-[5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylphenyl acetate
- 4-tert-Butylphenol
- 2-(4-tert-Butylphenyl)-4-(2-methyl-1-piperidinyl)quinoline hydrobromide
Uniqueness
1-(4-Tert-butylphenyl)-3-[5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea is unique due to its combination of structural features, which confer distinct chemical properties and potential applications. The presence of the thiadiazole ring, fluorophenoxy group, and tert-butylphenyl moiety distinguishes it from other similar compounds and contributes to its specific reactivity and biological activities.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-[5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O2S/c1-20(2,3)13-8-10-14(11-9-13)22-18(26)23-19-25-24-17(28-19)12-27-16-7-5-4-6-15(16)21/h4-11H,12H2,1-3H3,(H2,22,23,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMKFMBSMLQYIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)COC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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